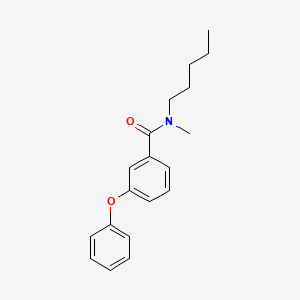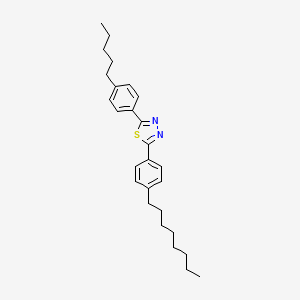![molecular formula C20H45ClN2O3Si B12543205 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride CAS No. 843664-65-3](/img/structure/B12543205.png)
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride is an organic compound that belongs to the class of ionic liquids. It is characterized by the presence of an imidazolidin-1-ium core, an octyl group, and a triethoxysilylpropyl group. This compound is notable for its unique combination of organic and inorganic components, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride typically involves the reaction of 1-octylimidazole with 3-chloropropyltriethoxysilane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide, acetate, or other anions.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are useful in the formation of silicate networks.
Common Reagents and Conditions:
Nucleophiles: Hydroxide, acetate, and other anions.
Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions.
Condensation Conditions: Typically carried out at elevated temperatures to promote the formation of siloxane bonds.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazolidin-1-ium salts can be formed.
Hydrolysis Products: Silanol derivatives.
Condensation Products: Siloxane networks.
Wissenschaftliche Forschungsanwendungen
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride exerts its effects is primarily based on its ability to interact with various molecular targets through ionic and covalent bonding. The triethoxysilyl group can form strong bonds with silicate surfaces, while the imidazolidin-1-ium core can interact with organic molecules through ionic interactions. These properties make it a versatile compound for modifying surfaces and enhancing the properties of materials .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-[3-(triethoxysilyl)propyl]imidazolium chloride: Similar structure but with a methyl group instead of an octyl group.
1-Octyl-3-[3-(trimethoxysilyl)propyl]imidazolidin-1-ium chloride: Similar structure but with trimethoxysilyl group instead of triethoxysilyl group.
Uniqueness: 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride is unique due to its combination of an octyl group and a triethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both organic and inorganic interactions are required .
Eigenschaften
CAS-Nummer |
843664-65-3 |
|---|---|
Molekularformel |
C20H45ClN2O3Si |
Molekulargewicht |
425.1 g/mol |
IUPAC-Name |
triethoxy-[3-(3-octylimidazolidin-3-ium-1-yl)propyl]silane;chloride |
InChI |
InChI=1S/C20H44N2O3Si.ClH/c1-5-9-10-11-12-13-15-21-17-18-22(20-21)16-14-19-26(23-6-2,24-7-3)25-8-4;/h5-20H2,1-4H3;1H |
InChI-Schlüssel |
ACRHQPUBTAKBOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[NH+]1CCN(C1)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


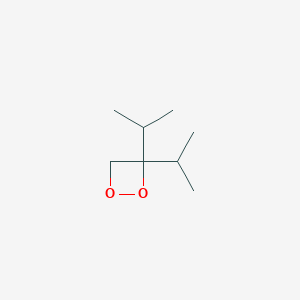
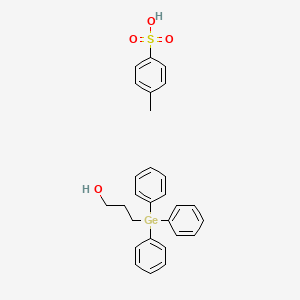
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
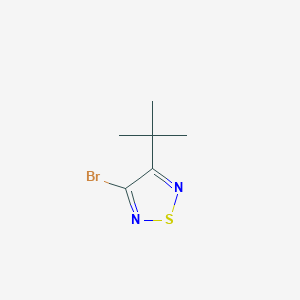
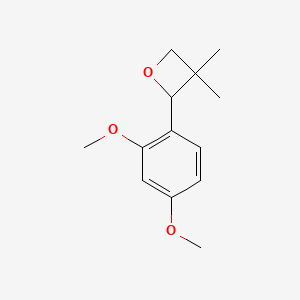
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
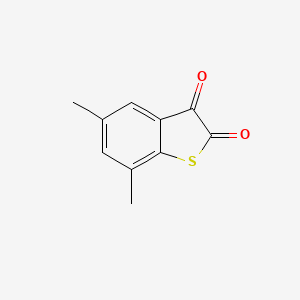
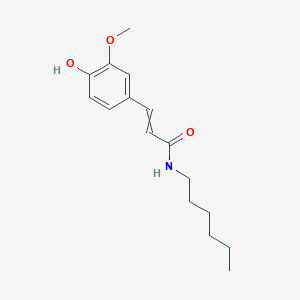
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
